L-Tyrosyl-L-serylglycyl-L-histidyl-L-seryl-L-leucine
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Overview
Description
L-Tyrosyl-L-serylglycyl-L-histidyl-L-seryl-L-leucine is a synthetic peptide composed of six amino acids: tyrosine, serine, glycine, histidine, serine, and leucine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-serylglycyl-L-histidyl-L-seryl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of peptides like this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as HPLC (high-performance liquid chromatography), are employed to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosyl-L-serylglycyl-L-histidyl-L-seryl-L-leucine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles under basic conditions.
Major Products Formed
Oxidation: Dityrosine and other oxidized derivatives.
Reduction: Reduced thiol-containing peptides.
Substitution: Peptides with modified side chains or functional groups.
Scientific Research Applications
L-Tyrosyl-L-serylglycyl-L-histidyl-L-seryl-L-leucine has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or a bioactive peptide with specific biological functions.
Industry: Utilized in the development of biomaterials and nanotechnology applications.
Mechanism of Action
The mechanism of action of L-Tyrosyl-L-serylglycyl-L-histidyl-L-seryl-L-leucine depends on its specific application. Generally, peptides exert their effects by binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. The molecular targets and pathways involved can vary widely based on the peptide’s sequence and structure.
Comparison with Similar Compounds
Similar Compounds
L-Tyrosyl-L-seryl-L-leucine: A shorter peptide with similar amino acid composition.
Gly-Tyr-Ser-Ile-Thr-Ser-His-Tyr: An oligopeptide with a different sequence but containing some of the same amino acids.
Uniqueness
L-Tyrosyl-L-serylglycyl-L-histidyl-L-seryl-L-leucine is unique due to its specific sequence, which imparts distinct structural and functional properties. Its combination of amino acids allows for specific interactions and activities that may not be present in other peptides.
Properties
CAS No. |
807366-23-0 |
---|---|
Molecular Formula |
C29H42N8O10 |
Molecular Weight |
662.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C29H42N8O10/c1-15(2)7-21(29(46)47)35-28(45)23(13-39)37-27(44)20(9-17-10-31-14-33-17)34-24(41)11-32-26(43)22(12-38)36-25(42)19(30)8-16-3-5-18(40)6-4-16/h3-6,10,14-15,19-23,38-40H,7-9,11-13,30H2,1-2H3,(H,31,33)(H,32,43)(H,34,41)(H,35,45)(H,36,42)(H,37,44)(H,46,47)/t19-,20-,21-,22-,23-/m0/s1 |
InChI Key |
FRBXUPMIFHRTIC-VUBDRERZSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
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